Butyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine is a heterocyclic compound featuring a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of the butyl group and the pyrazole ring imparts unique chemical properties to this compound, making it a valuable building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 3-methyl-1H-pyrazole with butylamine. One common method is the reductive amination of 3-methyl-1H-pyrazole-4-carbaldehyde with butylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature .
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of heterogeneous catalysts, such as palladium on carbon, can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: Butyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: N-bromosuccinimide in chloroform at room temperature.
Major Products:
Oxidation: Corresponding oxides of the compound.
Reduction: Reduced amine derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
Butyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Butyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which facilitate its binding to biological targets. This binding can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 3-tert-Butyl-1-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- 3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine
- 1-Butyl-3-methyl-1H-pyrazol-5-amine hydrochloride
Uniqueness: Butyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine is unique due to the presence of the butyl group, which enhances its lipophilicity and potentially improves its ability to cross biological membranes. This property can be advantageous in drug design, as it may enhance the compound’s bioavailability and efficacy .
Biological Activity
Butyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the pyrazole class of chemicals, known for their diverse biological activities. Pyrazole derivatives have been extensively studied for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article focuses on the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. For instance, compounds containing the 1H-pyrazole scaffold have shown significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer (A549), and liver cancer (HepG2) .
Table 1: Anticancer Activity of Pyrazole Derivatives
Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
7d | MDA-MB-231 | 1.0 | Induces apoptosis via caspase activation |
10c | A549 | 26 | Inhibits microtubule assembly |
43 | HepG2 | 3.25 | Cytotoxic effects |
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. For example, compounds with specific substitutions on the pyrazole ring have demonstrated efficacy in reducing inflammation in various models . The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
Compound Name | COX Inhibition (%) | Test Model |
---|---|---|
EH-1 | 70.82 | In vitro cell culture |
C2 | Significant | Animal model |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:
- Microtubule Disruption : Some pyrazole derivatives are known to destabilize microtubules, leading to cell cycle arrest and apoptosis in cancer cells .
- Caspase Activation : The induction of apoptosis is often mediated through the activation of caspases, which are critical for programmed cell death .
- Enzyme Inhibition : Pyrazoles may inhibit enzymes such as COX and xanthine oxidase, contributing to their anti-inflammatory effects .
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in preclinical settings:
- Study on MDA-MB-231 Cells : A study evaluated the effects of this compound on MDA-MB-231 cells, showing a significant reduction in cell viability at concentrations as low as 1 µM. Morphological changes indicative of apoptosis were observed alongside increased caspase activity .
- In Vivo Models : Animal studies have corroborated the in vitro findings, demonstrating that treatment with pyrazole derivatives leads to reduced tumor growth rates in xenograft models .
Properties
Molecular Formula |
C9H17N3 |
---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
N-[(5-methyl-1H-pyrazol-4-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C9H17N3/c1-3-4-5-10-6-9-7-11-12-8(9)2/h7,10H,3-6H2,1-2H3,(H,11,12) |
InChI Key |
LSNVKJIZNRBPBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=C(NN=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.